molecular formula C16H19N3O3 B2884407 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021056-31-4

2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2884407
CAS No.: 1021056-31-4
M. Wt: 301.346
InChI Key: DEWVBMSIRNFSOR-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a chemical compound offered for research purposes. It features a pyridazinone core, a scaffold recognized in medicinal chemistry for its potential biological activity. Pyridazinone derivatives have been identified as a promising structural class in the investigation of anti-inflammatory agents . Some compounds within this family have been shown to inhibit LPS-induced NF-κB transcriptional activity and the production of interleukin 6 (IL-6) in monocytic cells, suggesting a potential mechanism for modulating inflammatory pathways . Furthermore, pyridazinone structures have been explored as potential scaffolds for developing inhibitors of targets such as cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4) . The specific properties and mechanisms of action of this particular analog are subject to further scientific investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-12-15(20)17-10-5-11-19-16(21)9-8-14(18-19)13-6-3-2-4-7-13/h2-4,6-9H,5,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVBMSIRNFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide generally involves multi-step organic reactions The process typically starts with the preparation of the pyridazinone core, which can be synthesized via the cyclization of hydrazine derivatives with dicarbonyl compounds

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This includes utilizing catalytic conditions, continuous flow reactors, and green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.

  • Reduction: : Reduction of the pyridazinone ring to pyridazine might be possible under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and at the side chains.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with metal catalysts such as palladium on carbon.

  • Substitution: : Halogenating agents or nucleophiles like amines and thiols under acidic or basic conditions.

Major Products

  • Oxidation Products: : Corresponding carboxylic acids or ketones.

  • Reduction Products: : Reduced forms like pyridazine derivatives.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as building blocks for more complex molecules.

  • Catalysts: : Potentially serves as ligands or catalysts in organic reactions.

Biology and Medicine

  • Pharmacological Agents: : Investigated for their potential use in developing new drugs.

  • Biochemical Probes: : Used to study biological pathways and mechanisms.

Industry

  • Material Science: : Employed in the development of new materials with specific properties.

  • Agricultural Chemistry: : May find applications in the synthesis of agrochemicals.

Mechanism of Action

The compound's biological activity is likely mediated through interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety is known to inhibit various enzymes by mimicking natural substrates or interacting with the enzyme's active site.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Inhibition of enzymes like kinases or proteases.

  • Receptor Binding: : Potential binding to cellular receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison:

Pyridazinone-Based Analogs
Compound Name Structural Differences Key Properties/Activities Source
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (Compound 3) Phenethylamide substituent instead of methoxyacetamide AChE inhibition hit (ZINC00220177)
2-(4-Chlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide 4-Chlorophenoxy group replaces methoxyacetamide Undisclosed activity; structural analog

Key Observations :

  • Substituent Effects: The methoxy group in the target compound may improve water solubility compared to the lipophilic phenethyl (Compound 3) or chlorophenoxy () groups. However, it lacks the basic amino functions seen in highly soluble AR antagonists (e.g., xanthine derivatives in ) .
  • Biological Targeting: Compound 3 () was identified as an AChE inhibitor, suggesting pyridazinone derivatives may have broader applications beyond AR modulation. The target compound’s activity remains uncharacterized in the provided evidence.
Xanthine-Based AR Antagonists

highlights tricyclic xanthine derivatives with amide linkers, such as Compound 36 (N-(2-(pyrrolidin-1-yl)ethyl)acetamide), which exhibit nanomolar AR affinity (A1 Ki = 24–605 nM) and high water solubility due to basic side chains . In contrast, the target compound’s methoxyacetamide group is non-basic, likely reducing solubility and AR affinity.

Acetamide Derivatives with Diverse Cores
  • Quinazolinone Derivatives (e.g., Otaplimastatum): Feature a quinazolinone core instead of pyridazinone, with demonstrated applications in inflammation and oncology .
  • Pyrazole/Pyridine Hybrids (e.g., Parimifasorum): Contain trifluoromethylpyrazole groups, enhancing metabolic stability and target selectivity .

Structural Advantage of Pyridazinone: The pyridazinone core’s electron-deficient nature may favor hydrogen bonding with enzymes like AChE or ARs compared to more aromatic cores like quinazolinone.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The target compound’s methoxy group may confer moderate solubility, though likely inferior to xanthine derivatives with tertiary amino groups (e.g., Compound 36, ) .
  • Metabolic Stability: Unlike Compound 27 (), which showed CYP inhibition, the target compound’s simpler structure (lacking complex alkylamino chains) may reduce metabolic liabilities.

Biological Activity

2-Methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound that exhibits diverse biological activities, primarily due to its unique structural characteristics. The compound belongs to a class of pyridazine derivatives, which have been studied for their potential therapeutic applications in various fields, including anti-inflammatory and anticancer treatments.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2

This structure includes a methoxy group, a propyl chain, and a pyridazine ring, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with pyridazine moieties can inhibit cancer cell proliferation. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has been suggested to possess anti-inflammatory properties, potentially by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial in reducing the production of pro-inflammatory mediators. In vitro studies have demonstrated that related compounds can significantly lower levels of inflammatory cytokines in cell cultures .

Antimicrobial Activity

Pyridazine derivatives have also shown promise as antimicrobial agents. The presence of the phenyl group in the structure may enhance the compound's ability to interact with microbial membranes, leading to increased efficacy against various bacterial strains .

Study 1: Cytotoxicity Against Cancer Cells

In a study conducted on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The study concluded that the compound could serve as a lead for further development in anticancer therapies .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results indicated a reduction in paw edema by approximately 50% compared to control groups. This effect was attributed to the inhibition of COX enzymes and reduced levels of inflammatory cytokines .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis, inhibition of growth signaling
Anti-inflammatoryInhibition of COX enzymes, reduction of cytokines
AntimicrobialDisruption of microbial membranes

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